molecular formula C13H11NS B14129585 2-Phenyl-2,3-dihydro-1,2-benzothiazole CAS No. 88841-60-5

2-Phenyl-2,3-dihydro-1,2-benzothiazole

Cat. No.: B14129585
CAS No.: 88841-60-5
M. Wt: 213.30 g/mol
InChI Key: ASNZVCBDITXYPS-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydro-1,2-benzothiazole is a chemical compound of significant interest in synthetic and medicinal chemistry research, belonging to the benzothiazole class of heterocycles. Benzothiazole derivatives are extensively investigated due to their diverse range of pharmacological activities . These compounds are recognized as privileged scaffolds in drug discovery, with research indicating potential in the development of antitumor, antimicrobial, and anti-inflammatory agents . The benzothiazole core is a common building block in organic synthesis, and its derivatives can serve as key intermediates for constructing more complex molecular architectures, such as pyrrolo[2,1-b][1,3]benzothiazoles, which have demonstrated notable cytotoxic activity in research models . The synthesis of such compounds is often optimized using modern approaches like microwave-assisted techniques to achieve better efficiency and yields . As a research chemical, this compound provides a valuable template for exploring new chemical spaces and developing compounds with enhanced biological properties and specificity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88841-60-5

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

2-phenyl-3H-1,2-benzothiazole

InChI

InChI=1S/C13H11NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13(11)15-14/h1-9H,10H2

InChI Key

ASNZVCBDITXYPS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2SN1C3=CC=CC=C3

Origin of Product

United States

Structural Context and Isomeric Considerations of Dihydrobenzothiazoles

The term "benzothiazole" most commonly refers to the 1,3-benzothiazole isomer, a stable aromatic system where a benzene (B151609) ring is fused to a thiazole (B1198619) ring. wikipedia.org However, structural isomers exist, including 1,2-benzothiazole and 2,1-benzothiazole, where the arrangement of the sulfur and nitrogen atoms in the five-membered ring differs. wikipedia.org The compound of interest, 2-Phenyl-2,3-dihydro-1,2-benzothiazole, belongs to the 1,2-benzisothiazole (B1215175) family, a class of compounds that are structurally distinct from the more extensively studied 1,3-benzothiazoles.

The "dihydro-" prefix indicates that the thiazole portion of the molecule is partially saturated, lacking the full aromaticity of its parent benzisothiazole. This saturation introduces a stereocenter at the carbon atom bearing the phenyl group, making chiral variations possible. The key structural isomers in the broader benzothiazole (B30560) class are detailed below.

Isomer NameRing Structure DescriptionCommonality in Research
1,2-Benzisothiazole Benzene ring fused to an isothiazole (B42339) ring. The sulfur atom is at position 1 and the nitrogen atom is at position 2.Less common than the 1,3-isomer, often studied in the context of its oxidized form, saccharin (B28170) and its derivatives.
1,3-Benzothiazole Benzene ring fused to a thiazole ring. The sulfur atom is at position 1 and the nitrogen atom is at position 3.The most common and extensively studied isomer, forming the core of numerous pharmaceuticals and dyes.
2,1-Benzisothiazole Benzene ring fused to an isothiazole ring. The nitrogen atom is at position 1 and the sulfur atom is at position 2.The least common isomer in academic and industrial research.

This table outlines the primary isomeric forms of the benzothiazole ring system, highlighting the structural placement of the sulfur and nitrogen heteroatoms.

While extensive literature exists for the synthesis and functionalization of 1,3-benzothiazoles and their dihydro- derivatives, specific research detailing the synthesis and properties of this compound is notably scarce. Much of the research on the 1,2-benzisothiazole scaffold focuses on its oxidized derivative, 1,2-benzisothiazolin-3-one 1,1-dioxide, famously known as saccharin. rsc.org

Significance of the 1,2 Benzothiazole Benzisothiazole Ring System

The 1,2-benzisothiazole (B1215175) core, while not as prevalent in blockbuster drugs as its 1,3-counterpart, is a significant pharmacophore in medicinal chemistry. Derivatives of this ring system have been investigated for a wide spectrum of biological activities. The inherent reactivity and structural features of the N-S bond allow for diverse chemical modifications, leading to a broad range of potential therapeutic applications.

Research has demonstrated that compounds incorporating the 1,2-benzisothiazole moiety exhibit notable biological effects. For instance, various derivatives of 1,2-benzisothiazolin-3-one have shown potent and broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi. nih.govnih.gov This has spurred interest in developing new anti-infective agents based on this scaffold.

Table of Investigated Biological Activities for 1,2-Benzisothiazole Derivatives:

Biological ActivityDerivative ClassResearch FindingReference(s)
Antimicrobial 1,2-Benzisothiazolin-3-onesPotent and broad activity against Gram-positive bacteria, yeasts, and dermatophytes. nih.gov
Antibacterial N-substituted 1,2-benzisothiazolin-3-onesSpecific activity against Gram-positive microorganisms like Bacillus subtilis and Staphylococcus aureus. nih.gov
Enzyme Inhibition N,N′-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxidesFound to be inhibitors of human leukocyte elastase (HLE) and acetylcholinesterase (AChE). researchgate.net

This interactive table summarizes key biological activities associated with derivatives of the 1,2-benzisothiazole ring system as reported in scientific literature.

The versatility of the 1,2-benzisothiazole system is further exemplified by its use as a synthetic intermediate. For example, saccharin (B28170) and its derivatives serve as precursors for the synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides, which are explored for various chemical applications. rsc.org

Academic Research Trajectories in 2 Phenyl 2,3 Dihydro 1,2 Benzothiazole Analogues

Cyclization Approaches to Dihydrobenzothiazole Scaffolds

The formation of the dihydrobenzothiazole core is predominantly achieved through various cyclization strategies. These methods involve the construction of the thiazole (B1198619) ring fused to a benzene (B151609) ring, leading to the desired heterocyclic system.

One of the most common and versatile methods for synthesizing benzothiazole (B30560) derivatives involves the condensation reaction between 2-aminothiophenols and carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives. mdpi.commdpi.comnih.gov This approach typically proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization to form the benzothiazoline (B1199338) ring. Subsequent oxidation or aromatization leads to the corresponding benzothiazole. mdpi.com

The reaction of 2-aminothiophenol (B119425) with various aldehydes can be facilitated by a range of catalysts and reaction conditions. For instance, the condensation of 2-aminothiophenol with aromatic aldehydes can be carried out in a self-neutralizing acidic CO2–alcohol system, which is considered an environmentally friendly and economically viable method. mdpi.com In this system, alkyl carbonic acid is proposed to be formed in situ, which catalyzes the reaction. ekb.eg

A variety of reaction conditions have been explored to optimize the synthesis of 2-substituted benzothiazoles. These include the use of different solvents, temperatures, and catalysts. The choice of these parameters can significantly influence the reaction yield and purity of the final product.

Table 1: Examples of Condensation Reactions for the Synthesis of 2-Arylbenzothiazoles

2-Aminothiophenol DerivativeAldehyde DerivativeCatalyst/ConditionsProductYield (%)Reference
2-AminothiophenolBenzaldehyde (B42025)CO2/Methanol, 70°C2-Phenylbenzothiazole (B1203474)87 mdpi.com
2-Aminothiophenol4-ChlorobenzaldehydeCO2/Methanol, 70°C2-(4-Chlorophenyl)benzothiazole62 mdpi.com
2-Aminothiophenol4-MethoxybenzaldehydeCO2/Methanol, 70°C2-(4-Methoxyphenyl)benzothiazole58 mdpi.com

Oxidative cyclization represents another important strategy for the synthesis of benzothiazoles. In this approach, a precursor molecule containing both the aniline (B41778) and thioether moieties is cyclized in the presence of an oxidizing agent. The Jacobson method, for example, utilizes alkaline potassium ferricyanide (B76249) for the cyclization of thiobenzanilides to form 2-substituted benzothiazoles. ut.ac.ir

A one-pot reaction for the synthesis of 2-phenylbenzothiazole and its derivatives has been developed using K₂S₂O₈ as an oxidizing agent. This method involves the reaction of a substituted benzothiazole with a substituted benzylamine, offering high yields and mild reaction conditions. google.com Electrochemical methods have also been employed for the oxidative cyclization of o-aminothiophenol and aldehydes, providing an environmentally friendly alternative that avoids the use of chemical oxidants and catalysts. researchgate.net

Furthermore, the intramolecular cyclization of compounds like 2-bromo-3-(cystein-S-yl)hydroquinone, which involves an initial oxidation to the corresponding quinone, leads to the formation of a 1,4-benzothiazine derivative. nih.gov This highlights the role of oxidation in facilitating the ring closure process.

Table 2: Oxidative Cyclization Methods for Benzothiazole Synthesis

Starting MaterialsOxidizing Agent/MethodProductKey FeaturesReference
Substituted benzothiazole and substituted benzylamineK₂S₂O₈2-Phenylbenzothiazole derivativesHigh yield, low cost, mild conditions google.com
o-Aminothiophenol and aldehydesElectrochemical oxidationBenzazole derivativesCatalyst and oxidant-free, wide substrate range researchgate.net
2-Bromo-3-(cystein-S-yl)hydroquinonepH-dependent oxidation1,4-Benzothiazine derivativeIntramolecular Michael addition nih.gov

Catalysis plays a crucial role in modern organic synthesis, and the preparation of dihydrobenzothiazoles is no exception. Both metal catalysts and organocatalysts have been effectively employed to facilitate their formation.

Metal Catalysis: Transition metal catalysts are widely used for the synthesis of 2-phenylbenzothiazoles. google.com Palladium-catalyzed reactions, for instance, have been developed for the synthesis of 2-substituted benzothiazoles from thiobenzanilides via a C-H functionalization/C-S bond formation process. researchgate.net Various nanoparticles, such as nickel oxide (NiO) nanorods and zinc oxide (ZnO) nanoparticles, have also been reported as efficient catalysts for the condensation of 2-aminothiophenol with aldehydes. ekb.eg Metal-catalyzed reactions often offer advantages such as high yields and the potential for catalyst recycling. researchgate.net

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application in the synthesis of benzothiazole-related structures is an active area of research. beilstein-journals.org For example, L-proline-derived guanidine-amide has been found to be an efficient organocatalyst for the [4+2] cycloaddition of azlactones with 2-benzothiazolimines, affording benzothiazolopyrimidines in excellent yields. rsc.org Similarly, commercially available chiral amines can catalyze the asymmetric synthesis of pyrimido[2,1-b]benzothiazoles. nih.gov These methods provide access to chiral molecules with high enantioselectivity. Trifluoromethanesulfonic acid (TfOH) has been used as a Brønsted acid catalyst for the coupling of α-diazoketones with thioamides to produce 2,4-disubstituted thiazoles. organic-chemistry.org

Table 3: Catalyst-Mediated Synthesis of Dihydrobenzothiazole Derivatives

Catalyst TypeCatalyst ExampleReaction TypeSubstratesProduct TypeReference
Metal CatalystPalladium(II)C-H Functionalization/C-S Bond FormationThiobenzanilides2-Substituted Benzothiazoles researchgate.net
Metal CatalystNickel Oxide (NiO) NanorodsCondensation2-Aminothiophenol and Benzaldehyde2-Phenylbenzothiazole ekb.eg
OrganocatalystL-proline-derived guanidine-amide[4+2] CycloadditionAzlactones and 2-BenzothiazoliminesBenzothiazolopyrimidines rsc.org
OrganocatalystChiral AmineAsymmetric [4+2] Cyclization2-Benzothiazolimines and AldehydesPyrimido[2,1-b]benzothiazoles nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.comrsc.org This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods.

A notable example is the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes in glycerol (B35011) at ambient temperature without a catalyst. nih.gov Glycerol is a non-toxic, biodegradable, and recyclable solvent, making this a highly sustainable method. nih.gov Another green approach involves the use of an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles as a catalyst under solvent-free sonication conditions. nih.gov This method offers a fast reaction rate and high yields, with water as the only byproduct. nih.gov

The use of grinding methods, which are solvent-free, has also been reported for the synthesis of 2-phenylbenzo[d]thiazole from 2-aminothiophenol and benzaldehyde with acetic acid as a catalyst. ekb.eg These sustainable approaches not only reduce waste and energy consumption but also often lead to simpler work-up procedures.

Table 4: Green Synthetic Approaches to Benzothiazoles

Green ApproachKey FeaturesExample ReactionReference
Use of Green SolventGlycerol as a non-toxic, biodegradable solvent; catalyst-free; ambient temperature.Synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes. nih.gov
Solvent-Free SonicationUse of a recyclable magnetic ionic liquid catalyst; fast reaction times (30 min); water as the sole byproduct.Synthesis of benzothiazoles via coupling/cyclization reactions. nih.gov
Grinding MethodSolvent-free; simple procedure; short reaction duration (15 min).Synthesis of 2-phenylbenzo[d]thiazole from 2-aminothiophenol and benzaldehyde. ekb.eg

Ring Transformations and Re-Cyclization Syntheses

Beyond the direct construction of the dihydrobenzothiazole ring, alternative synthetic strategies involve the transformation of existing ring systems.

Electrocyclic reactions, which are intramolecular processes, can involve the opening of a ring to form a conjugated system, followed by a subsequent ring closure to form a new ring. libretexts.orgmasterorganicchemistry.com These reactions are stereospecific and can be controlled by thermal or photochemical conditions. masterorganicchemistry.commasterorganicchemistry.comyoutube.com While direct examples for the synthesis of this compound via this specific pathway are not prominently detailed in the provided context, the principles of electrocyclic ring-opening and closure are well-established in organic chemistry. masterorganicchemistry.commasterorganicchemistry.com

For instance, photo-induced ring-opening reactions of thymine (B56734) derivatives with ammonia (B1221849) can lead to an open-chain adduct, which can then undergo thermal or acid-catalyzed ring closure to regenerate the pyrimidine (B1678525) ring or form related hydrated structures. rsc.org This demonstrates the feasibility of a ring-opening/closure sequence. In the context of organocatalysis, a chloride-promoted ring opening of an oxazoline (B21484) catalyst has been observed, which was mitigated by replacing the oxygen with sulfur, suggesting the dynamic nature of such heterocyclic rings under certain reaction conditions. gla.ac.uk

Application of In Situ Generated Intermediates (e.g., Benzynes)

The use of highly reactive intermediates generated in situ represents a powerful strategy for the construction of complex molecular architectures. Benzynes, in particular, are versatile intermediates that can participate in a variety of pericyclic and transition-metal-catalyzed reactions. Their application in the synthesis of sulfur- and nitrogen-containing heterocycles has led to novel and efficient routes for scaffolds related to dihydrobenzothiazoles.

One notable application involves the palladium-catalyzed annulation of sulfoximines with in situ generated benzynes (arynes) to produce dibenzothiazines, which are structurally related to dihydrobenzothiazoles. nih.govencyclopedia.pub In this methodology, the reaction proceeds through a proposed mechanism involving several key steps. Initially, a palladium(II) catalyst, such as Pd(OAc)₂, reacts with a sulfoximine (B86345) to form an acyclic palladium complex. nih.gov This is followed by an intramolecular C-H activation to generate a five-membered palladacycle. nih.gov The in situ generated benzyne (B1209423), typically formed from an o-(trimethylsilyl)aryl triflate precursor upon treatment with a fluoride (B91410) source, then undergoes insertion into the palladium-carbon bond, creating a seven-membered cyclic palladium complex. nih.govencyclopedia.pub A final reductive elimination step furnishes the dibenzothiazine product and regenerates the active catalyst. nih.gov

Similarly, the reaction of benzyne intermediates with dialkylaminothiadienes has been shown to produce 4H-1,3-benzothiazines. researchgate.net The reaction pathway can be controlled by the stoichiometry of the fluoride source used to generate the benzyne, demonstrating the tunability of these methods. researchgate.net Another related approach is the [3+2] cycloaddition reaction between in situ generated benzynes and nitrile oxides to form benzisoxazoles. nih.gov This highlights the broader utility of using dual unstable intermediates generated under the same mild conditions to access diverse benzo-fused heterocyclic systems. nih.gov

Table 1: Synthesis of Dihydrobenzothiazine Scaffolds via Benzyne Intermediates This table is interactive. You can sort and filter the data.

Precursors Intermediate Catalyst/Reagent Product Scaffold Ref.
Sulfoximine, o-(trimethylsilyl)aryl triflate Benzyne Pd(OAc)₂ Dibenzothiazine nih.gov, encyclopedia.pub
Dialkylaminothiadienes, (phenyl)[o-(trimethylsilyl)aryl]iodonium triflate Benzyne Bu₄NF 4H-1,3-Benzothiazine researchgate.net

Multi-Component Reactions for Diversified Dihydrobenzothiazole Libraries

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. MCRs are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. Several MCRs have been developed for the synthesis of complex heterocyclic systems based on the benzothiazole core.

For instance, a one-pot, three-component reaction has been developed for the synthesis of 4H-pyrimido[2,1-b]benzothiazoles. nih.gov This reaction utilizes 2-aminobenzothiazoles, aromatic aldehydes, and 1,3-diketones under scandium triflate (Sc(OTf)₃) catalysis with microwave assistance. nih.gov The reaction proceeds through a cascade of CO-activation, Knoevenagel condensation, nucleophilic addition of the azole, and subsequent intramolecular cyclization. nih.gov Similarly, CuI-catalyzed MCRs involving heterocyclic azoles (like 2-aminobenzothiazole), aldehydes, and alkynecarboxylic acids have been employed to construct imidazo[2,1-b]benzothiazole (B1198073) scaffolds through a 5-exo-dig cyclization pathway. researchgate.net

Another three-component approach involves the reaction of thiols, oxalyl chloride, and 2-aminothiophenol, which proceeds under mild conditions to form benzothiazole derivatives through the simultaneous formation of C-N and C-S bonds. mdpi.com These MCR strategies are instrumental in creating fused and polycyclic benzothiazole derivatives, providing rapid access to diverse chemical libraries for further investigation.

Table 2: Examples of Multi-Component Reactions for Benzothiazole-Based Scaffolds This table is interactive. You can sort and filter the data.

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Scaffold Ref.
2-Aminobenzothiazole Aromatic Aldehyde 1,3-Diketone Sc(OTf)₃ 4H-Pyrimido[2,1-b]benzothiazole nih.gov
2-Aminobenzothiazole Aldehyde Alkynecarboxylic Acid CuI Imidazo[2,1-b]benzothiazole researchgate.net
2-Aminothiophenol Thiol Oxalyl Chloride TBAI 2-Substituted Benzothiazole mdpi.com
2-Iodoaniline Aryl Aldehyde Thiourea Cu(0)-Fe₃O₄@SiO₂/NH₂cel 2-Substituted Benzothiazole nih.gov

Modern Techniques in Dihydrobenzothiazole Synthesis (e.g., Microwave-Assisted)

The application of modern energy sources, particularly microwave irradiation, has revolutionized synthetic organic chemistry by enabling rapid, efficient, and often higher-yielding reactions. Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to dramatic accelerations in reaction rates compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of benzothiazoles and related heterocycles. scielo.br

The synthesis of various benzothiazole derivatives via the condensation of 2-aminothiophenols with aldehydes or acyl chlorides has been significantly improved using microwave irradiation. mdpi.comias.ac.in For example, the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid to yield 2-chloromethyl-benzothiazole was achieved in just 10 minutes under microwave conditions, a significant improvement over traditional methods. mdpi.com Similarly, libraries of benzothiazoles have been prepared in good to excellent yields via a PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes under one-pot microwave conditions. ias.ac.in

Studies directly comparing conventional heating with microwave irradiation for the synthesis of benzothiazole derivatives consistently demonstrate the superiority of the microwave-assisted approach. These benefits include substantial reductions in reaction time (from hours to minutes) and notable increases in product yields. scielo.brnih.gov The synthesis of the core 2,3-dihydrobenzo[d]thiazole ring itself can be achieved through the condensation of 2-aminothiophenol with aldehydes, which yields the dihydro intermediate prior to oxidation to the aromatic benzothiazole. mdpi.com The application of microwave energy to this initial condensation step can enhance the efficiency of forming the dihydrobenzothiazole scaffold.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Product Method Reaction Time Yield (%) Ref.
2-(Substituted phenyl)-1H-benzimidazole Conventional 4 h 83 researchgate.net
2-(Substituted phenyl)-1H-benzimidazole Microwave 46 s 88 researchgate.net
2-(4-chlorophenyl)benzothiazole Conventional 4 h 75 nih.gov
2-(4-chlorophenyl)benzothiazole Microwave 10 min 89 nih.gov
2-(4-hydroxyphenyl)benzothiazole Conventional 8 h 72 nih.gov
2-(4-hydroxyphenyl)benzothiazole Microwave 5 min 91 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H NMR data for this compound, including chemical shifts, coupling constants, and signal multiplicities for the protons on the dihydrothiazole and phenyl rings, is not available in the reviewed literature.

A comprehensive ¹³C NMR spectrum, including chemical shifts for all carbon atoms in the this compound structure, is not available in the reviewed literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Specific experimental IR absorption data, detailing the characteristic vibrational frequencies (e.g., C-H, N-H, C-N, C-S stretches, and aromatic ring modes) for this compound, is not available in the reviewed literature.

Published Raman spectroscopy data for this compound, which would provide complementary information to IR spectroscopy on the vibrational modes, could not be located.

A detailed assignment of vibrational modes, typically supported by computational methods like Density Functional Theory (DFT), is not available for this compound in the published literature.

An article on the chemical compound “this compound” cannot be generated as requested.

Following a comprehensive search for scientific literature and spectroscopic data, no specific experimental information was found for the required sections concerning "this compound" (CAS Number: 31230-83-8). The requested analysis includes:

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The available scientific data predominantly pertains to the oxidized analogue, 2-phenylbenzothiazole (CAS Number: 883-93-2), which is a structurally different compound. Due to the strict instruction to focus solely on "this compound" and the specified topics, it is not possible to provide an accurate and factual article without the necessary experimental data for this specific molecule.

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 2,3 Dihydro 1,2 Benzothiazole

Oxidation and Reduction Pathways of the Dihydrobenzothiazole Nucleus

The dihydrobenzothiazole nucleus is susceptible to both oxidation and reduction, which can alter the structure and properties of the molecule.

Oxidation: The most common oxidation pathway for 2,3-dihydrobenzothiazoles involves the conversion to the aromatic benzothiazole (B30560). This transformation can be achieved using various oxidizing agents. The reaction generally proceeds via the formation of an intermediate benzothiazoline (B1199338), which is then oxidized to the final benzothiazole. researchgate.net For instance, the condensation of 2-aminothiophenols with aldehydes often yields 2,3-dihydrobenzothiazole intermediates that are oxidized in situ to the corresponding benzothiazole. thieme-connect.de In some cases, air itself can serve as the oxidant for the excess benzothiazoline intermediate. researchgate.net

Another significant oxidation pathway is the oxidative ring-opening of the benzothiazole nucleus. While studies on the dihydro form are limited, research on benzothiazole derivatives has shown that oxidants like magnesium monoperoxyphthalate hexahydrate (MMPP) can induce ring-opening to yield acylamidobenzene sulfonate esters. nih.gov This reaction is believed to proceed through the opening of the thiazole (B1198619) ring followed by the oxidation of the resulting thiol. nih.gov

Reduction: The reduction of benzothiazolium salts is a key method for the synthesis of 2,3-dihydrobenzo[d]thiazoles. researchgate.net Hydride donors are effective reagents for this transformation. researchgate.net For example, the chemical reduction of 2-substituted 3-methylbenzothiazolium salts can yield the corresponding 2,3-dihydrobenzothiazole derivatives. researchgate.net

Further reduction of the 2,3-dihydro-1,2-benzothiazole nucleus is less commonly documented. However, related systems like 2H-1,2,3-benzothiadiazine 1,1-dioxides and their 3,4-dihydro counterparts can be reduced using reagents such as H2/PtO2, Pd/C, or NaBH4/TFA. semanticscholar.org

Electrophilic and Nucleophilic Reactivity at Ring Positions

The reactivity of 2-Phenyl-2,3-dihydro-1,2-benzothiazole towards electrophiles and nucleophiles is influenced by the electron distribution within the molecule.

Electrophilic Reactivity: The fused benzene (B151609) ring in the benzothiazole scaffold is susceptible to electrophilic aromatic substitution. The specific positions of substitution (ortho, meta, para to the heterocyclic ring) are directed by the electronic nature of the dihydrothiazole moiety. While detailed studies on the dihydro form are scarce, the general principles of electrophilic aromatic substitution would apply. youtube.com

Nucleophilic Reactivity: The C2 position of the thiazole ring in benzothiazoles is known to be an electrophilic center. In the case of 2-substituted benzothiazoles, this position is susceptible to nucleophilic aromatic substitution (SNAr) with a variety of carbon, nitrogen, oxygen, and sulfur-based nucleophiles. cas.cn However, in some instances, nucleophilic attack can lead to ring-opening reactions instead of substitution. cas.cn For example, the reaction of 2-substituted benzothiazoles with (difluoromethyl)trimethylsilane (B44995) can result in an S-difluoromethylation-ring-opening elimination tandem reaction. cas.cn In related pyrrolo[2,1-c] thieme-connect.deut.ac.irbenzothiazines, nucleophilic attack can induce a ring contraction to form pyrrolo[2,1-b] thieme-connect.denih.govbenzothiazoles. nih.gov

Ring-Opening Reactions and Derivatization Strategies (e.g., with organolithium reagents)

Ring-opening reactions of the dihydrobenzothiazole nucleus provide a versatile strategy for the synthesis of novel functionalized molecules.

While specific studies on the reaction of this compound with organolithium reagents are not extensively documented in the reviewed literature, analogous reactions with related heterocyclic systems suggest potential pathways. For instance, the ring-opening of benzoxazoles with allylic Grignard reagents has been reported, which could be a comparable reaction. documentsdelivered.com

As previously mentioned, benzothiazoles are generally stable towards acids but can undergo ring-opening in the presence of bases. thieme-connect.de Nucleophile-induced ring-opening has also been observed. For example, the reaction of 2-substituted benzothiazoles with certain nucleophiles can lead to the cleavage of the thiazole ring. cas.cn

A notable derivatization strategy involves the oxidative ring-opening of benzothiazoles to form acyl aminobenzene sulfonate esters, which can then be further modified. nih.gov

Detailed Mechanistic Studies of this compound Transformations

Understanding the reaction mechanisms, including the identification of intermediates and the determination of rate-determining steps, is crucial for optimizing reaction conditions and designing new synthetic routes.

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes or ketones is proposed to proceed through a 2,3-dihydrobenzothiazole intermediate. thieme-connect.de The initial step is the formation of an imine intermediate from the condensation of the amino group of 2-aminothiophenol and the carbonyl compound. mdpi.com This is followed by an intramolecular cyclization to form the 2,3-dihydrobenzothiazole, which is then typically oxidized to the aromatic benzothiazole. mdpi.comekb.eg

In the oxidative ring-opening of benzothiazole with MMPP, a sulfonate ester intermediate has been suggested, indicating that the reaction proceeds via the opening of the thiazole ring and subsequent oxidation of the thiol group. nih.gov Mechanistic investigations into the atmospheric oxidation of benzothiazole by OH radicals have identified OHBTH intermediates, which are formed by the attack of the hydroxyl radical on the benzothiazole molecule. nih.gov

Detailed kinetic studies specifically on the transformations of this compound are limited in the available literature. However, kinetic analysis has been performed on related systems. For example, in the atmospheric oxidation of benzothiazole by OH radicals, the rate constant was determined to be 2.1 ± 0.1 × 10⁻¹² cm³ per molecule per second at 298 K. nih.gov

In the synthesis of 2,3-dihydro-1,5-benzothiazepine derivatives, which share a similar structural motif, kinetic studies have been conducted to determine the type of enzyme inhibition. nih.gov Such studies are crucial for understanding the structure-activity relationships of these compounds.

Data Tables

Table 1: Synthesis of 2-Substituted Benzothiazoles via Dihydrobenzothiazole Intermediates

Starting MaterialsCatalyst/ReagentReaction ConditionsProductYield (%)Reference
2-Aminothiophenol, Benzaldehyde (B42025)H₂O₂/HClEthanol, Room Temperature, 1 h2-Phenylbenzothiazole (B1203474)85-94 mdpi.com
2-Aminothiophenol, Aromatic AldehydesZnO NPsEtOH/neat, Room Temperature2-Arylbenzothiazoles- mdpi.com
2-Aminothiophenol, KetonesMolecular OxygenChlorobenzene/DMSO (2:1), 140 °C2-Substituted Benzothiazoles55-81 mdpi.com

Table 2: Oxidative Ring-Opening of Benzothiazole Derivatives

SubstrateOxidantSolventReaction Time (h)ProductYield (%)Reference
BenzothiazoleMMPPMethanol22Methyl 2-formamidobenzenesulfonate- nih.gov
2-MethylbenzothiazoleMMPP--Acetamide derivative- nih.gov
2-AminobenzothiazoleMMPP--Carbamide derivative- nih.gov

Computational Chemistry and Theoretical Modeling of 2 Phenyl 2,3 Dihydro 1,2 Benzothiazole

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary method for studying the quantum chemical properties of organic molecules, including benzothiazole (B30560) derivatives. scirp.orgnih.gov This approach offers a favorable balance between computational cost and accuracy, providing reliable results for molecular geometries, electronic structures, and reactivity. scirp.org Calculations are typically performed using a combination of a functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, and a basis set like 6-31+G(d,p) or 6-311++G(d,p), which has been shown to be effective for this class of compounds. nbu.edu.saesisresearch.orgukm.my The first step in these studies is geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. Subsequent frequency calculations are often performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. ukm.my

The three-dimensional structure of 2-Phenyl-2,3-dihydro-1,2-benzothiazole is not rigid due to the presence of the non-planar dihydro-benzothiazole ring and the rotational freedom of the phenyl group. Conformational analysis is therefore crucial to identify the most stable spatial arrangements (conformers) of the molecule. This analysis is typically conducted by systematically rotating specific dihedral angles and calculating the total energy at each step. mdpi.com For related 2-phenylbenzothiazole (B1203474) structures, conformational analysis often focuses on the dihedral angle between the benzothiazole and phenyl rings. mdpi.commdpi.com By scanning this angle, a potential energy surface can be generated, revealing the structures of the lowest energy, or global minimum, conformers, as well as other local energy minima. mdpi.com For this compound, the puckering of the dihydrothiazole ring adds another layer of complexity to the conformational landscape. Studies on similar heterocyclic systems have identified multiple stable conformers, often separated by small energy barriers. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)Population (%) at 298.15 K
1 (Global Minimum)45°0.0075.3
2 (Local Minimum)-50°0.8519.7
3 (Transition State)3.500.1
4 (Local Minimum)150°1.504.9

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. mdpi.com A small energy gap suggests that the molecule can be easily excited, indicating lower kinetic stability and higher chemical reactivity. mdpi.com

In studies of various benzothiazole derivatives, the HOMO and LUMO are typically delocalized across the π-conjugated system. nih.govresearchgate.net The distribution of these orbitals provides insight into the regions of the molecule most likely to participate in electron transfer processes. For this compound, the HOMO is expected to be located primarily on the electron-rich benzothiazole moiety, while the LUMO may be distributed across both the phenyl and benzothiazole rings. The introduction of electron-donating or electron-withdrawing substituents on either ring can significantly alter the energies of the HOMO and LUMO, thereby tuning the molecule's electronic properties and reactivity. nih.gov For instance, studies on substituted benzothiazoles show that electron-withdrawing groups like -NO2 can lower both HOMO and LUMO energies and reduce the energy gap, increasing reactivity. nih.gov

Table 2: Calculated FMO Energies and Reactivity Descriptors for Representative Benzothiazole Derivatives (eV)
CompoundEHOMOELUMOEnergy Gap (ΔE)
2-(phenyl)benzothiazole-6.25-1.524.73
2-(p-chlorophenyl)benzothiazole-6.38-1.764.62
2-(p-methoxyphenyl)benzothiazole-5.99-1.354.64
2-(m,m-di-CF3-phenyl)benzothiazole-6.81-2.354.46

Data adapted from computational studies on related benzothiazole structures. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. scirp.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of most negative potential (electron-rich), which are favorable for electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. scirp.orgesisresearch.org Green and yellow areas represent intermediate or near-zero potential.

For benzothiazole derivatives, MEP analyses consistently show that the most negative potential is localized around the electronegative nitrogen and sulfur atoms of the thiazole (B1198619) ring. scirp.orgesisresearch.org This indicates that these heteroatoms are the primary sites for interactions with electrophiles. Conversely, the hydrogen atoms of the phenyl and benzene (B151609) rings exhibit positive potential, making them potential sites for nucleophilic interactions. The MEP map for this compound would be expected to show a similar pattern, highlighting the nucleophilic character of the heteroatoms and the electrophilic character of the aromatic protons. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. scirp.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra computationally, researchers can assign experimental signals to specific molecular vibrations or atomic nuclei, aiding in the structural elucidation of newly synthesized compounds. DFT methods are widely employed for the accurate prediction of NMR chemical shifts as well as vibrational (IR and Raman) frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations of NMR chemical shifts using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard procedure to complement experimental data. nih.gov Studies on various benzoxazoles, benzimidazoles, and benzothiazoles have demonstrated a strong correlation between theoretically calculated and experimentally measured ¹H and ¹³C chemical shifts. nih.govmdpi.com These calculations can help resolve ambiguities in spectral assignments and confirm proposed structures. The chemical shifts are sensitive to the electronic environment of each nucleus, and accurate predictions rely on using an appropriate level of theory and accounting for solvent effects, often through models like the Polarizable Continuum Model (PCM). nih.gov

Table 3: Comparison of Experimental and Calculated 1H NMR Chemical Shifts (ppm) for a Representative 2-Arylbenzothiazole Moiety
Proton PositionExperimental Shift (DMSO-d6)Calculated Shift (DFT/B3LYP)Deviation
H-4' (Benzothiazole)8.088.15+0.07
H-7' (Benzothiazole)7.907.99+0.09
H-5'/H-6' (Benzothiazole)7.507.55+0.05
H-2/H-6 (Phenyl)8.058.11+0.06
H-3/H-4/H-5 (Phenyl)7.527.60+0.08

Data derived from literature values for analogous structures. mdpi.comrsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule in its ground state. esisresearch.org The resulting theoretical spectrum can be compared directly with experimental data to assign vibrational modes. core.ac.ukresearchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. researchgate.net

For benzothiazole-containing structures, key vibrational modes include C-H stretching in the aromatic rings (typically ~3000-3100 cm⁻¹), C=N stretching of the thiazole ring (~1500-1600 cm⁻¹), aromatic C-C stretching modes (~1400-1600 cm⁻¹), and C-S stretching (~600-750 cm⁻¹). esisresearch.org Simulating the IR and Raman spectra of this compound would allow for a detailed assignment of its experimental spectra, confirming the presence of key functional groups and providing insight into the molecule's structural integrity.

Table 4: Selected Calculated Vibrational Frequencies and Assignments for a Benzothiazole Core Structure
Vibrational ModeCalculated Frequency (cm-1)Experimental IR (cm-1)Assignment
ν(C-H) aromatic30663057Aromatic C-H stretching
ν(C=N)15521546Thiazole ring C=N stretching
ν(C=C) aromatic14751470Aromatic ring stretching
δ(C-H) in-plane12501245Aromatic C-H in-plane bending
ν(C-S)705698C-S stretching

Data adapted from literature on related benzothiazole compounds. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is particularly effective for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra, providing insights into the electronic transitions that occur when a molecule absorbs light. For benzothiazole derivatives, TD-DFT calculations are instrumental in understanding their photophysical properties, such as absorption wavelengths (λmax), excitation energies, and the nature of the molecular orbitals involved in the transitions.

The methodology typically begins with the optimization of the molecule's ground-state geometry using DFT, often with hybrid functionals like B3LYP and basis sets such as 6-311+G(d,p). nih.gov Following this, TD-DFT calculations are performed on the optimized structure to compute the vertical excitation energies and corresponding oscillator strengths (f). The oscillator strength is a dimensionless quantity that indicates the probability of a specific electronic transition; transitions with higher oscillator strengths correspond to more intense absorption bands in the UV-Vis spectrum. mdpi.com

Studies on various 2-substituted benzothiazole derivatives demonstrate that the primary electronic transitions are often characterized as π → π* and n → π* transitions. scirp.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically delocalized across the conjugated π-system of the benzothiazole and phenyl rings. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key determinant of the molecule's electronic and optical properties. A smaller energy gap generally corresponds to a longer absorption wavelength. mdpi.comnbu.edu.sa

For instance, in analyses of related benzothiazole compounds, the main absorption bands are frequently attributed to the HOMO → LUMO transition. scirp.org The position and intensity of these bands are sensitive to the type of substituent on the phenyl ring. Electron-donating groups can raise the energy of the HOMO, reducing the HOMO-LUMO gap and causing a bathochromic (red) shift to longer wavelengths. Conversely, electron-withdrawing groups can lower the energy of the LUMO, also affecting the absorption spectrum. nih.govresearchgate.net

While specific TD-DFT data for this compound is not prominently available in the cited literature, the well-established results for analogous benzothiazole structures provide a reliable framework for predicting its spectral behavior. Calculations for similar compounds consistently show strong absorption in the UV region. mdpi.comnbu.edu.sa The theoretical spectra are generated by plotting the calculated oscillator strengths against the corresponding excitation energies or wavelengths, often revealing several excited states.

The table below illustrates the kind of data typically generated from TD-DFT calculations for benzothiazole derivatives, based on findings for structurally similar molecules. mdpi.com It includes the calculated maximum absorption wavelength (λmax), the excitation energy (E), the oscillator strength (f), and the primary molecular orbital contributions for the most significant electronic transitions.

Excited StateCalculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
S13253.810.45HOMO → LUMO
S22984.160.12HOMO-1 → LUMO
S32704.590.28HOMO → LUMO+1

The solvent environment can also significantly influence the electronic spectra, and computational models like the Polarizable Continuum Model (PCM) are often employed within the TD-DFT framework to simulate these effects. nih.gov By comparing the theoretically predicted spectra with experimental data for related compounds, researchers can validate the accuracy of the computational approach and gain a deeper understanding of the structure-property relationships governing the photophysical behavior of these heterocyclic systems. mdpi.comnih.gov

Synthesis and Characterization of 2 Phenyl 2,3 Dihydro 1,2 Benzothiazole Derivatives and Analogues

Design Principles for Structural Modification and Functionalization

The design of derivatives based on the 2-phenyl-2,3-dihydro-1,2-benzothiazole scaffold is guided by established principles of medicinal chemistry, aiming to modulate their physicochemical properties and biological activities. Structural modifications are strategically introduced to explore structure-activity relationships (SAR), enhance target affinity, and improve pharmacokinetic profiles. The core structure presents several sites for modification: the N-phenyl ring, the dihydrobenzothiazole core, and the substituents on the fused benzene (B151609) ring.

Key design principles often involve the introduction of pharmacophore groups, which are molecular features recognized at a receptor site. For the broader class of 2-substituted benzothiazoles, substitutions at the C-2 and C-6 positions have been identified as crucial for their biological properties. researchgate.netbenthamscience.com This principle is often extended to the design of dihydro analogues. Modifications on the 2-phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups (e.g., fluoro, chloro, methyl, methoxy), can significantly influence enzyme inhibition potency and selectivity. nih.gov For instance, in related benzothiazole-phenyl structures, the placement of such groups at the ortho position of the phenyl ring yielded potent dual inhibitors of enzymes like FAAH and sEH, while meta or para substitutions led to a loss of potency. nih.gov

Synthetic Strategies for Substituted Phenyl Rings and Dihydrobenzothiazole Scaffolds

The synthesis of this compound and its derivatives primarily relies on the condensation reaction between 2-aminothiophenols and variously substituted benzaldehydes. This approach allows for significant diversity in the final products by simply changing the substitution pattern on either of the starting materials. The initial product of this condensation is the 2,3-dihydro-1,2-benzothiazole ring system, which can be, and often is, subsequently oxidized to the aromatic benzothiazole (B30560). mdpi.com

A variety of catalytic systems have been developed to promote this key condensation reaction, with a focus on improving yields, reducing reaction times, and employing environmentally benign conditions. mdpi.com These methods include the use of:

Acid Catalysts : Simple acids like acetic acid or nitric acid supported on silica (B1680970) gel (SiO₂–HNO₃) can effectively catalyze the reaction, often under mild or solvent-free conditions. ekb.eg

Nanoparticle Catalysts : Metal oxide nanoparticles, such as Zinc Oxide (ZnO NPs) or Bismuth(III) oxide (Bi₂O₃ NPs), have been used as efficient and reusable heterogeneous catalysts. mdpi.comekb.eg These reactions can sometimes be performed using green methods like ball milling, avoiding the need for solvents. mdpi.com

Metal Catalysts : Transition metal catalysts, including those based on copper (Cu), palladium (Pd), or ruthenium (Ru), are also employed, although their use can present challenges in terms of cost and environmental impact. mdpi.comnih.gov

Green and Alternative Methods : To align with the principles of green chemistry, strategies utilizing ionic liquids, microwave assistance, or ultrasound have been developed. mdpi.com For example, microwave-assisted synthesis using an oxidant like phenyliodoniumbis(trifluoroacetate) (PIFA) can produce 2-substituted benzothiazoles in as little as 15 minutes. mdpi.com

The substitution on the phenyl ring is typically introduced by using a pre-functionalized benzaldehyde (B42025). A wide array of substituted benzaldehydes, including those with electron-donating groups (EDG), electron-withdrawing groups (EWG), and heterocyclic motifs, have been successfully employed, demonstrating the broad scope of these synthetic methods. mdpi.com Similarly, modifications on the dihydrobenzothiazole scaffold can be achieved by starting with a substituted 2-aminothiophenol (B119425).

Below is a table summarizing various synthetic methodologies for related 2-substituted benzothiazoles, which are typically formed via a dihydro intermediate.

Catalyst / MethodStarting MaterialsConditionsYieldReference
ZnO NPs / Ball Milling2-Aminothiophenol, AldehydesRoom Temp, Solvent-free, 30 min79–91% mdpi.com
SiO₂–HNO₃2-Aminothiophenol, AldehydesShaking, Solvent-free83–98% mdpi.com
PIFA / Microwave2-Aminothiophenol, Aldehydes80 °C, 15 min59–92% mdpi.com
Acetic Acid / Grinding2-Aminothiophenol, BenzaldehydeMortar-pestle grindingGood ekb.eg
Oxalic Acid Dihydrate: Proline2-Aminothiophenol, AldehydesRoom Temp, Green mediumHigh ekb.eg

Structure-Reactivity Relationships in Dihydrobenzothiazole Derivative Libraries

The chemical reactivity of this compound derivatives is intrinsically linked to their molecular structure, particularly the nature and position of substituents on the aromatic rings. Understanding these structure-reactivity relationships is crucial for predicting chemical behavior, stability, and potential metabolic pathways. Theoretical studies, often employing Density Functional Theory (DFT), provide significant insights into the electronic properties that govern reactivity. scirp.org

Key descriptors of chemical reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are frequently calculated for libraries of derivatives. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally indicates higher polarizability, lower kinetic stability, and greater chemical reactivity. scirp.org For example, in a theoretical study of benzothiazole derivatives, the compound 2-SCH₃_BTH was found to have the lowest chemical hardness and the smallest HOMO-LUMO gap, suggesting it is the most reactive species in the series. scirp.orgscirp.org Conversely, the 2-OH_BTH derivative had the highest energy gap, indicating it is the most stable and least reactive. scirp.org

Other calculated global reactivity indices that help in building a structure-reactivity profile include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) and Softness (s) : Hardness is a measure of resistance to change in electron distribution, with softer molecules being more reactive. scirp.org

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. scirp.org

Derivative (Substituent at C2)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η) (eV)Softness (s) (eV⁻¹)Reactivity Profile
Benzothiazole (BTH)-6.64-1.525.122.560.39Most Electrophilic
2-OH_BTH-6.21-0.615.602.800.36Most Stable, Least Reactive
2-NH₂_BTH-5.74-0.525.222.610.38Most Polar
2-SCH₃_BTH-6.04-1.784.262.130.47Least Stable, Most Reactive

Note: Data adapted from theoretical studies on aromatic benzothiazoles, illustrating the principles of structure-reactivity analysis. scirp.org

Stereochemical Aspects of this compound Derivatives

A critical stereochemical feature of the this compound scaffold is the presence of a chiral center at the C2 carbon atom. The tetrahedral carbon at this position is bonded to four different groups: a hydrogen atom, the phenyl ring, the nitrogen atom (N3), and the sulfur atom (S1) of the heterocyclic ring. Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)-2-phenyl-2,3-dihydro-1,2-benzothiazole and (S)-2-phenyl-2,3-dihydro-1,2-benzothiazole.

Most of the common synthetic strategies, such as the direct condensation of 2-aminothiophenol with benzaldehyde, are not stereoselective and will typically produce a racemic mixture (a 1:1 mixture of both enantiomers). The characterization of such a mixture would show properties that are an average of the two enantiomers, but it would be optically inactive.

The development of stereoselective or asymmetric syntheses for this class of compounds is an important consideration, particularly for pharmacological applications, as enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates. An asymmetric synthesis could potentially be achieved through several routes:

Use of a Chiral Catalyst : Employing a chiral acid or metal complex to catalyze the condensation reaction could favor the formation of one enantiomer over the other.

Chiral Auxiliaries : Temporarily attaching a chiral auxiliary to one of the starting materials (e.g., the 2-aminothiophenol) could direct the stereochemical outcome of the cyclization step, with the auxiliary being removed afterward.

Kinetic Resolution : A racemic mixture could be subjected to a reaction with a chiral reagent that reacts faster with one enantiomer, allowing for the separation of the unreacted, enriched enantiomer.

Chiral Chromatography : The enantiomers in a racemic mixture can be separated using chromatographic techniques with a chiral stationary phase (CSP).

While detailed studies focusing specifically on the stereoselective synthesis of this compound are not widely reported in the provided context, the fundamental principles of asymmetric synthesis are directly applicable. The separation and individual characterization of the (R) and (S) enantiomers would be essential to fully understand their distinct properties and potential applications.

Advanced Applications of 2 Phenyl 2,3 Dihydro 1,2 Benzothiazole in Chemical Science

Utility as Synthetic Building Blocks and Precursors

The 2-phenylbenzothiazole (B1203474) core is a valuable starting point for the synthesis of a diverse array of more complex molecules. Its structural rigidity and potential for functionalization on both the phenyl and benzothiazole (B30560) rings make it an ideal synthetic precursor.

Researchers have developed numerous methods for the synthesis of the 2-phenylbenzothiazole scaffold itself, often through the condensation of 2-aminothiophenol (B119425) with benzaldehyde (B42025) or its derivatives. nih.govmdpi.comnih.gov These methods can be catalyzed by various agents, including green catalysts like glycerol (B35011), to produce the core structure in high yields. nih.gov

Once formed, the 2-phenylbenzothiazole unit can be further modified. For instance, methoxy-substituted 2-phenylbenzothiazoles have been synthesized via the Jacobson method, with subsequent demethylation to yield hydroxylated derivatives. aston.ac.uk These hydroxylated and amino-substituted analogs have been explored for their biological activities. aston.ac.uk The synthesis of novel derivatives often involves multi-step reactions, such as the preparation of 2-(4-aminophenyl) benzothiazol-5-ol, which then serves as a precursor for a series of other compounds. jetir.org

The versatility of 2-phenylbenzothiazole as a building block is further demonstrated by its use in Suzuki cross-coupling reactions. By reacting 2-(4-bromophenyl)benzothiazole (B34361) with various phenylboronic acid derivatives, a library of 15 different compounds has been synthesized, showcasing the potential for creating a wide range of functionalized molecules. These synthetic strategies highlight the importance of the 2-phenylbenzothiazole scaffold in medicinal chemistry and materials science for generating novel compounds with tailored properties. aston.ac.ukut.ac.ir

Table 1: Examples of Synthesized 2-Phenylbenzothiazole Derivatives and their Precursors

Precursor(s)Reagents/ConditionsDerivativeReference
2-aminothiophenol, benzaldehydeGlycerol, heat2-Phenyl-1,3-benzothiazole nih.gov
Methoxy-substituted thiobenzanilidesJacobson method, Boron tribromideHydroxylated 2-phenylbenzothiazoles aston.ac.uk
2-(4-bromophenyl)benzothiazole, phenylboronic acid derivativesSuzuki cross-couplingBiphenyl-substituted benzothiazoles
2-(4-aminophenyl) benzothiazol-5-olFurther synthetic stepsNovel benzothiazole derivatives jetir.org

Role in Catalysis and Organocatalysis Research

The 2-phenylbenzothiazole framework is not only a target for synthesis but also plays a role in the field of catalysis. The synthesis of 2-substituted benzothiazoles, including the 2-phenyl derivative, can be achieved through various catalytic systems. For example, the condensation of o-aminothiophenol with aldehydes can be catalyzed by Zn(L-Pro)2 in an aerobic oxidative cyclization reaction. researchgate.net This highlights the development of efficient and environmentally friendly methods for accessing this important molecular scaffold.

Furthermore, derivatives of 2-phenylbenzothiazole have been investigated for their own catalytic activities or as ligands in catalytic systems. While direct applications in organocatalysis are an emerging area of research, the structural features of these compounds, such as the presence of nitrogen and sulfur heteroatoms, make them promising candidates for coordinating with metal centers in catalysts. The development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors based on the benzothiazole-phenyl scaffold points to the potential of these molecules to interact with biological catalysts (enzymes). nih.govnih.gov The synthesis of these complex molecules often relies on catalytic processes, such as microwave-assisted synthesis. nih.gov

Photophysical Properties and Applications in Materials Science

Derivatives of 2-phenylbenzothiazole are of significant interest in materials science due to their unique photophysical properties, including fluorescence and solvatochromism. These properties make them suitable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Many 2-phenylbenzothiazole derivatives exhibit pronounced solvatochromism, indicating a significant change in their dipole moment upon excitation. nih.govresearchgate.net This behavior is particularly evident in push-pull systems where electron-donating and electron-accepting groups are attached to the benzothiazole core. nih.gov

The absorption spectra of these compounds are typically in the ultraviolet range, with emission in the blue region of the visible spectrum. nih.govresearchgate.net The fluorescence quantum yields can be moderate, and they often exhibit large Stokes shifts, which is the difference between the absorption and emission maxima. nih.govresearchgate.net The emission color can be tuned by modifying the substituents on the aromatic rings. For example, boron-complexed 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) derivatives have been designed to red-shift the emission wavelength. frontiersin.org

The solvatochromic and emission properties of several 2-phenylbenzothiazole derivatives are summarized in the table below.

Table 2: Photophysical Data for Selected 2-Phenylbenzothiazole Derivatives in Different Solvents

CompoundSolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Reference
Silylated Benzothiazole Derivative 3aMethanol34843959570.33 researchgate.net
Silylated Benzothiazole Derivative 4aMethanol33641757810.03 researchgate.net
Silylated Benzothiazole Derivative 3bMethanol33547989740.07 researchgate.net
Boron Complex 3n-Hexane-585-591-~0.20 nih.gov
Boron Complex 3Toluene---~0.11 nih.gov
Boron Complex 3Acetonitrile-774~5700-5800~0.01 nih.gov

The photophysical properties of 2-phenylbenzothiazole derivatives are governed by their excited-state dynamics. A particularly well-studied example is 2-(2'-hydroxyphenyl)benzothiazole (HBT), which undergoes an ultrafast excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring, a process that occurs on the femtosecond timescale (48-54 fs). nih.govresearchgate.net This leads to the formation of a transient keto tautomer which is responsible for the large Stokes-shifted fluorescence.

Following the proton transfer, the molecule becomes trapped in a metastable keto structure in the first excited state (S1). nih.govresearchgate.net The excited-state lifetime of this species is in the picosecond range (1.7-1.8 ps). nih.govresearchgate.net The molecule then undergoes internal conversion to return to the ground state, often involving twisting of the molecular structure. nih.govresearchgate.net In certain solvents and at higher concentrations, HBT can form aggregates, which can lead to different excited-state relaxation pathways, including excited-state internal charge transfer (ESICT). nih.gov

Intermolecular Interactions and Self-Assembly

The planar aromatic structure of 2-phenylbenzothiazole and its derivatives facilitates various intermolecular interactions, leading to self-assembly into organized structures. In the solid state, these molecules can form aggregates through non-covalent interactions such as hydrogen bonding and C-H...π interactions.

For instance, in the crystal structure of 2-(2'-aminophenyl)benzothiazole, intramolecular hydrogen bonds are observed, and the molecules pack in a way that suggests intermolecular interactions. mdpi.com The formation of co-crystals with other aromatic systems is driven by hydrogen bonds and π-π stacking interactions. mdpi.com Similarly, the self-assembly of benzotriazole (B28993) derivatives, which share structural similarities, is influenced by peripheral substituents that can direct the formation of specific aggregate morphologies. researchgate.net

In solution, concentration-dependent studies have shown that molecules like HBT can form aggregates, which in turn affects their photophysical properties. nih.gov The self-assembly of these molecules can be controlled to form specific architectures, such as cube-like micro-crystals and spherical structures, which have potential applications in materials science. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenyl-2,3-dihydro-1,2-benzothiazole derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization of sulfonamide precursors. For example, sodium hypochlorite in pyridine can induce exothermic reactions to form chloromethylidene derivatives, as demonstrated in the synthesis of (Z)-3-chloromethylidene-5,6-dimethoxy-2-methyl derivatives (87% yield, recrystallized from ethanol) . Key optimization parameters include temperature control (e.g., 457 K melting point) and solvent choice (pyridine for reactivity, ethanol for recrystallization).

Q. How is structural conformation analyzed in dihydrobenzothiazole derivatives?

  • Methodological Answer : X-ray diffraction with SHELXTL software is standard for resolving Z/E isomerism and geometric parameters. For instance, the (Z)-configuration of the chloromethylidene group was confirmed via C=C bond torsion angles (3.402–3.702 Å lattice spacing) and deviations in the benzothiazole ring planarity (S-atom deviation: 0.235 Å) . Hydrogen atoms are refined using a riding model (C–H = 0.95–0.98 Å, Uiso constraints) .

Q. What biological activities are associated with 1,2-benzothiazole scaffolds?

  • Methodological Answer : While direct data on 2-phenyl derivatives are limited, related 1,2-benzisothiazol-3(2H)-ones exhibit antifungal and antibacterial properties. Activity assays typically involve disk diffusion or microdilution methods against pathogens like Colletotrichum gloeosporioides, with statistical validation via SPSS software (arcsine transformation for zero-value data) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in molecular packing and intermolecular interactions?

  • Methodological Answer : Discrepancies in lattice spacing (e.g., 3.402–3.702 Å in π-stacking interactions) are analyzed using SHELXL refinement (R[F²] = 0.065, wR(F²) = 0.177) . Residual electron density peaks (e.g., 1.81 Å from Cl1) are assessed for chemical significance via difference Fourier maps .

Q. What challenges arise in refining hydrogen atom positions in low-resolution crystal structures?

  • Methodological Answer : For structures with high thermal motion (e.g., methyl groups), hydrogen atoms are constrained using isotropic displacement parameters (Uiso(H) = 1.5Ueq(C) for CH₃, 1.2Ueq(C) otherwise). This minimizes overparameterization in structures with limited reflections (e.g., 2237 reflections, 167 parameters) .

Q. How can computational modeling complement experimental data for dihydrobenzothiazole derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations can validate experimental bond angles (e.g., H5–C5–C6 = 120.9°) and torsion angles (e.g., C9–S1–N1–C1 = −155.2°). Discrepancies >2° suggest potential crystallographic disorder or thermal effects .

Q. What strategies improve yield in multistep syntheses of substituted dihydrobenzothiazoles?

  • Methodological Answer : Sequential optimization is critical. For example, hypochlorite-mediated chlorination requires stoichiometric control to avoid side reactions (e.g., overoxidation). Intermediate purification via suction filtration and dual recrystallization (ethanol → second solvent) enhances purity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities across structurally similar derivatives?

  • Methodological Answer : Cross-validate using standardized bioassay protocols (e.g., CLSI guidelines) and control for substituent effects. For example, methoxy groups at C5/C6 enhance antifungal activity compared to halogenated analogs, likely due to improved membrane permeability .

Q. Why do crystallographic R-factors vary significantly across studies?

  • Methodological Answer : R-factor reliability depends on data quality (I > 2σ(I) reflections) and absorption correction methods (e.g., SADABS vs. empirical models). Structures with twinning or high mosaicity (e.g., µ = 0.50 mm⁻¹) may exhibit elevated wR(F²) values (>0.15) despite good S = 1.02 .

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